molecular formula C12H12F2N2 B8286472 2-(2-Ethyl-3,6-difluoro-benzyl)-1H-imidazole

2-(2-Ethyl-3,6-difluoro-benzyl)-1H-imidazole

Cat. No. B8286472
M. Wt: 222.23 g/mol
InChI Key: ZTWQWCWVEUKHKQ-UHFFFAOYSA-N
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Patent
US07875645B2

Procedure details

2-(2-Ethyl-3,6-difluoro-benzyl)-1H-imidazole was prepared from 2-(2-ethyl-3,6-difluoro-benzyl)-4,5-dihydro-1H-imidazole (Example 199), TCCA and DBU in analogy to Example 194e): light yellow crystals; MS (ISP): 223.3 ([M+H]+, 100%).
Name
2-(2-ethyl-3,6-difluoro-benzyl)-4,5-dihydro-1H-imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:14]([F:15])=[CH:13][CH:12]=[C:11]([F:16])[C:4]=1[CH2:5][C:6]1[NH:7][CH2:8][CH2:9][N:10]=1)[CH3:2].C1(N(Cl)C(=O)N(Cl)C(=O)N1Cl)=O.C1CCN2C(=NCCC2)CC1>>[CH2:1]([C:3]1[C:14]([F:15])=[CH:13][CH:12]=[C:11]([F:16])[C:4]=1[CH2:5][C:6]1[NH:10][CH:9]=[CH:8][N:7]=1)[CH3:2]

Inputs

Step One
Name
2-(2-ethyl-3,6-difluoro-benzyl)-4,5-dihydro-1H-imidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(CC=2NCCN2)C(=CC=C1F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=O)N(C(=O)N(C(=O)N1Cl)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC2=NCCCN2CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(CC=2NC=CN2)C(=CC=C1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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